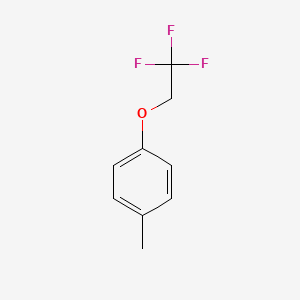

4-(2,2,2-Trifluoroethoxy)toluene

Beschreibung

Significance of Organofluorine Compounds in Modern Chemical Research

The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, are central to the importance of organofluorine compounds. numberanalytics.comnih.gov In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govresearchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine. numberanalytics.com In materials science, fluorinated polymers and materials exhibit exceptional thermal stability, chemical resistance, and unique surface properties, making them invaluable in applications ranging from high-performance coatings to advanced electronics. nih.govresearchgate.net The agrochemical industry also heavily relies on organofluorine compounds for the development of more effective and stable pesticides and herbicides.

Overview of Research Trajectories for Aryl Trifluoroethyl Ethers

Aryl trifluoroethyl ethers, the class of compounds to which 4-(2,2,2-Trifluoroethoxy)toluene belongs, are of considerable interest in both academic and industrial research. rsc.org Current research focuses on several key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, cost-effective, and environmentally benign methods for the synthesis of aryl trifluoroethyl ethers. This includes the development of new catalysts and reaction conditions for the crucial carbon-oxygen bond formation. acs.org

Medicinal Chemistry Applications: A significant portion of research is dedicated to the incorporation of the aryl trifluoroethyl ether motif into potential drug candidates. Studies explore how this moiety can be used to optimize the efficacy and safety of new therapeutic agents. acs.org

Materials Science Innovations: Researchers are investigating the use of aryl trifluoroethyl ethers as building blocks for novel polymers and functional materials. The unique properties conferred by the trifluoroethoxy group are being harnessed to create materials with tailored thermal, optical, and electronic characteristics.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 62158-89-8 | C₉H₉F₃O | 190.16 | Not available | Not available |

| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 | 110.6 | 0.867 |

| 2,3,4-Trifluorotoluene | 193533-92-5 | C₇H₅F₃ | 146.11 | 126-127 | 1.222 |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 3730-49-2 | C₁₀H₈F₆O₂ | 274.16 | Not available | Not available |

Interactive Data Table: Spectroscopic Data of Toluene for Comparison

| Spectroscopic Data | Toluene |

| ¹H NMR (CDCl₃, 90 MHz) | δ 7.09 (m, 5H, Ar-H), 2.32 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 137.9, 129.1, 128.3, 125.4, 21.4 |

| Mass Spectrum (m/z) | 92 (M+), 91, 65, 39 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIXSGUDPIONGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497759 | |

| Record name | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62158-89-8 | |

| Record name | 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2,2,2 Trifluoroethoxy Toluene and Analogous Fluorinated Aryl Ethers

Classical and Contemporary Strategies for Ether Linkage Formation

The formation of the aryl ether bond is a cornerstone of organic synthesis, with several established and evolving methods available to the synthetic chemist.

Nucleophilic Substitution Reactions in Fluorinated Ether Synthesis

Classical nucleophilic substitution reactions, including the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr), remain fundamental approaches for constructing aryl trifluoroethyl ethers.

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. wvu.edumasterorganicchemistry.comyoutube.com In the context of 4-(2,2,2-trifluoroethoxy)toluene, this would typically involve the reaction of sodium 4-methylphenoxide (the sodium salt of p-cresol) with a 2,2,2-trifluoroethyl halide or sulfonate. The reaction proceeds via an SN2 mechanism, making primary electrophiles the most effective. masterorganicchemistry.com Key to this process is the in situ or prior generation of the alkoxide using a suitable base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). wvu.edurichmond.edu

Nucleophilic aromatic substitution (SNAr) offers a direct route to aryl ethers by displacing a leaving group, typically a halide, from an aromatic ring with an alkoxide. edubirdie.com This reaction is most efficient when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. nih.govsemanticscholar.org For the synthesis of this compound, this would involve the reaction of an activated 4-halotoluene derivative with sodium 2,2,2-trifluoroethoxide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov While direct SNAr on unactivated aryl halides is challenging, the presence of activating groups can make this a viable strategy. For instance, electron-deficient chloroarenes can be converted to trifluoroethyl ethers via SNAr reactions. researchgate.net

Below is a table summarizing representative conditions for these nucleophilic substitution reactions leading to analogous aryl ethers.

| Aryl Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Naphthol (B1666908) | 1-Bromobutane | NaOH | Ethanol | Reflux | 0.17 | - |

| 2-(Hydroxymethyl)-15-crown-5 | 1,10-Dibromodecane | NaH | DMF | RT | - | - |

| 2-Fluoroanisole | Isobutyronitrile | KHMDS | Toluene (B28343) | - | - | ~100 |

Data sourced from representative experimental procedures for Williamson ether and SNAr reactions. wvu.edurichmond.edursc.org The specific yield for the 2-naphthol reaction was not provided in the source.

Palladium-Catalyzed C-O Cross-Coupling for Aryl Trifluoroethyl Ethers

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ethers, offering milder conditions and broader substrate scope compared to classical methods. Palladium-catalyzed C-O cross-coupling, in particular, has emerged as a powerful tool for the synthesis of aryl trifluoroethyl ethers. sigmaaldrich.com These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base.

A notable advancement is the use of aryl chlorides as substrates, which are more cost-effective and readily available than the corresponding bromides or iodides. uwindsor.ca The success of these couplings often relies on the use of specialized phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (or deprotonation of the alcohol), and reductive elimination. A simple and convenient method has been developed for the introduction of a 2,2,2-trifluoroethoxy group to various aromatic and heteroaromatic chlorides using tetrakis(2,2,2-trifluoroethoxy) borate (B1201080) salt as the fluoroalkoxy source in a palladium-catalyzed reaction. beilstein-journals.org

The table below presents data from a study on the palladium-catalyzed trifluoroethylation of organoboronic acids, a related process that highlights the conditions for forming the C-CH₂CF₃ bond.

| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Biphenylylboronic acid | [Pd(dba)₂] | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 81 |

| 4-Methoxycarbonylphenylboronic acid | [Pd(dba)₂] | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 75 |

| 4-Acetylphenylboronic acid | [Pd(dba)₂] | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | 12 | 68 |

Data adapted from a study on the palladium-catalyzed 2,2,2-trifluoroethylation of aryl boronic acids with CF₃CH₂I. cas.cn

Copper-Catalyzed Trifluoroethoxylation of Boronic Acids

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide an alternative and often more economical approach to C-O bond formation. organic-chemistry.org This methodology typically involves the reaction of an aryl boronic acid with an alcohol in the presence of a copper catalyst and an oxidant, often atmospheric oxygen. organic-chemistry.org The Chan-Lam reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. thieme-connect.com

A mild and efficient copper-catalyzed oxidative trifluoroethoxylation of aryl and heteroaryl boronic acids with 2,2,2-trifluoroethanol (B45653) has been developed. researchgate.net This protocol allows for the synthesis of a variety of aryl and heteroaryl trifluoroethyl ethers. The reaction is believed to proceed through a mechanism involving transmetalation of the boronic acid to the copper center, followed by oxidative coupling with the alcohol.

The following table showcases representative examples of the copper-catalyzed trifluoroethoxylation of aryl boronic acids.

| Aryl Boronic Acid | Copper Source | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | - | CH₂Cl₂ | RT | 16 | 85 |

| 4-Methylphenylboronic acid | Cu(OAc)₂ | Pyridine | - | CH₂Cl₂ | RT | 16 | 82 |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | - | CH₂Cl₂ | RT | 16 | 88 |

Data extracted from a study on the copper-catalyzed oxidative trifluoroethoxylation of aryl boronic acids. researchgate.net

Innovative Approaches for Introducing the 2,2,2-Trifluoroethoxy Group

Beyond the established coupling strategies, research has focused on developing novel methods for the direct introduction of the trifluoroethoxy group, often under milder and more sustainable conditions.

Metal-Free Trifluoroethoxylation Protocols

In an effort to reduce reliance on transition metals, metal-free arylation methods have gained significant attention. One such approach involves the use of hypervalent iodine reagents, such as diaryliodonium salts, to arylate alcohols. organic-chemistry.org These reactions can often be performed under mild, metal-free conditions, sometimes even in environmentally benign solvents like water. organic-chemistry.org While specific examples for trifluoroethoxylation are emerging, the general principle involves the activation of the aryl donor by the hypervalent iodine, facilitating nucleophilic attack by the alcohol.

Recent advancements have also demonstrated that fluoroarenes can undergo nucleophilic attack by primary amines under metal-free conditions, generating N-aryl-substituted intermediates. acs.org This suggests the potential for analogous reactions with 2,2,2-trifluoroethoxide under suitable conditions. Furthermore, the use of 2,2,2-trifluoroethanol (TFE) as a solvent has been shown to control selectivity in nucleophilic aromatic substitution reactions on peptides, indicating its potential role in modulating reactivity in metal-free systems. hw.ac.ukrsc.org

The table below provides an example of a metal-free arylation of an alcohol using a diaryliodonium salt.

| Alcohol | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Cinnamyl alcohol | Diphenyliodonium triflate | NaOH | Water | 60 | - | 64 |

Data from a study on the metal-free arylation of allylic and benzylic alcohols. organic-chemistry.org

Strategies Utilizing Fluoroform and its Derivatives

Fluoroform (CHF₃) is an inexpensive and non-ozone-depleting industrial byproduct, making it an attractive source of the trifluoromethyl group (CF₃). rsc.org While direct trifluoroethoxylation using fluoroform is not yet a well-established method, strategies involving its derivatives or related fluorinated building blocks are under investigation. For instance, the synthesis of fluorinated amino acid derivatives has been achieved using fluorinated alkyl iodides, which can be prepared from the corresponding fluorinated alcohols. beilstein-journals.org

The development of methods for the synthesis of trifluoroethyl ethers often involves the use of reagents that can deliver the -OCH₂CF₃ moiety. While not directly from fluoroform, the synthesis of a trifluoro analogue of Sildenafil was achieved through a palladium-catalyzed trifluoroethoxylation using a borate salt derived from 2,2,2-trifluoroethanol. beilstein-journals.org This highlights the importance of developing stable and reactive sources of the trifluoroethoxy group.

Further research into the activation of fluoroform or the development of new reagents derived from it could open up more direct and economical routes to this compound and other valuable fluorinated aryl ethers.

Asymmetric Synthesis and Chiral Fluorinated Building Blocks Relevant to this compound Precursors

The development of enantiomerically pure pharmaceuticals has spurred significant interest in the asymmetric synthesis of chiral building blocks. For a molecule like this compound, chirality could be introduced either on the aromatic ring or on the trifluoroethoxy group. While the target compound itself is achiral, the synthesis of chiral precursors is crucial for the construction of more complex, biologically active molecules where this moiety is incorporated.

Research into the asymmetric synthesis of relevant precursors has explored several avenues, including the creation of chiral phenols and the enantioselective introduction of functional groups. A general method for accessing diverse chiral phenols has been developed through a rhodium-catalyzed asymmetric conjugate arylation using hydroxylated arylboronic acids. rsc.org This approach, which is amenable to catalyst recycling, has been successfully applied to the synthesis of the chiral drug tolterodine, demonstrating its potential for creating chiral phenolic precursors that could be subsequently etherified to form chiral analogs of this compound. rsc.org

Another strategy involves the enantioselective α-arylation of ketones with aryl triflates, catalyzed by palladium or nickel complexes with chiral phosphine ligands like difluorphos. nih.govberkeley.edu This method allows for the synthesis of α-aryl ketones with high enantioselectivity, which can then be converted to chiral phenols. The choice of metal catalyst is crucial, with palladium being more effective for electron-neutral and electron-rich aryl triflates, while nickel is preferred for electron-poor substrates. nih.govberkeley.edu The use of aryl triflates is advantageous as they can be readily prepared from phenols and often exhibit higher reactivity than the corresponding aryl halides, allowing for lower reaction temperatures and improved enantioselectivity. nih.govberkeley.edu

Furthermore, the direct enantioselective etherification of phenols represents a more direct route to chiral aryl ethers. Ruthenium catalysts bearing chiral bisoxazoline ligands have been shown to catalyze the regio- and enantioselective substitution of cinnamyl chloride with phenols, achieving up to 82% enantiomeric excess. nih.gov While this example involves an allylic etherification, it establishes the principle of using chiral transition metal complexes to control stereochemistry during C-O bond formation with phenols.

The synthesis of chiral fluorinated building blocks themselves is another critical area. While not directly leading to a chiral precursor of this compound, the development of methods for synthesizing chiral molecules containing the trifluoroethyl group is highly relevant. For instance, palladium-catalyzed asymmetric α-arylation has been successfully applied to N-carbamoyl imine precursors bearing CF3 groups, providing access to chiral α-aryl trifluoroethylamines with high enantioselectivity (80-99% ee). rsc.org

The following table summarizes key findings in the asymmetric synthesis of relevant chiral precursors.

| Catalyst System | Substrate Type | Product Type | Key Findings | Reference(s) |

| Rhodium/(S)-BINAP | Hydroxylated arylboronic acids & α,β-unsaturated carbonyls | Chiral phenols | General method, catalyst recycling feasible. | rsc.org |

| Palladium/Difluorphos | Ketones & Aryl triflates | α-Aryl ketones | High enantioselectivity for electron-neutral/rich triflates. | nih.govberkeley.edu |

| Nickel/Difluorphos | Ketones & Aryl triflates | α-Aryl ketones | High enantioselectivity for electron-poor triflates. | nih.govberkeley.edu |

| Ruthenium/Bisoxazoline | Cinnamyl chloride & Phenols | Chiral allylic aryl ethers | First example of enantioselective allylic etherification with phenols. | nih.gov |

| Palladium/Chiral Ligand | N-carbamoyl imine precursors (CF3-substituted) | Chiral α-aryl trifluoroethylamines | High enantioselectivity (80-99% ee). | rsc.org |

Mechanistic Investigations of C-O Bond Formation in Fluorinated Ether Synthesis

The formation of the aryl-ether bond is the pivotal step in the synthesis of this compound and its analogs. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and developing more efficient catalysts. Both copper- and palladium-catalyzed systems are commonly employed for this transformation, and their mechanisms have been the subject of detailed investigations.

The copper-catalyzed Ullmann condensation is a classical method for forming C-O bonds. Mechanistic studies, including computational investigations, have shed light on the complex processes involved. nih.govorganic-chemistry.org For the coupling of aryl halides with alcohols, the mechanism is thought to proceed through a Cu(I) species. The reaction can follow different pathways, including single-electron transfer (SET) or iodine atom transfer (IAT), depending on the ligands and the nucleophile. nih.gov Computational studies on the Ullmann-type coupling of methanol (B129727) with iodobenzene (B50100) have shown that with β-diketone ligands, a SET mechanism is favored. In contrast, with 1,10-phenanthroline (B135089) as the ligand, an O-arylation via an IAT mechanism is preferred. nih.gov The generally accepted cycle involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. Kinetic studies in some C-N coupling variants suggest an oxidative addition of the aryl halide to the Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to yield the final product.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the synthesis of aryl ethers. For the trifluoroethoxylation of aryl halides, the mechanism is generally believed to follow a classical Pd(0)/Pd(II) catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Ar-Pd(II)-X species then undergoes reaction with the trifluoroethanol, typically in the presence of a base, to form a palladium alkoxide intermediate. The final step is the reductive elimination from this intermediate to furnish the desired trifluoroethoxy-aryl ether and regenerate the Pd(0) catalyst.

Mechanistic studies on the palladium-catalyzed trifluoromethylation of aryl chlorides, a related transformation, have provided strong support for this Pd(0)/Pd(II) cycle. mit.edu All the putative intermediates in the catalytic cycle have been prepared and shown to be viable in the process. mit.edu Furthermore, visible-light-induced palladium catalysis has been explored for the defluoroarylation of trifluoromethylarenes, where preliminary mechanistic studies suggest the oxidative addition of a C(sp³)–F bond to an excited-state palladium(0) species occurs via a single electron transfer pathway. nih.gov

The nature of the halide in the aryl halide substrate can influence the reaction. Studies on the enantioselective α-arylation of ketones have shown that aryl triflates can be more reactive than aryl bromides, allowing for milder reaction conditions. nih.govberkeley.edu This difference in reactivity can be attributed to the different intermediates formed during transmetalation. The choice of solvent can also play a crucial role. For instance, the use of 2,2,2-trifluoroethanol as a solvent or co-solvent in ruthenium-catalyzed C-C couplings has been shown to enhance turnover, and computational studies suggest that non-classical hydrogen bonding interactions can stabilize key transition states. nih.govnih.gov

The table below outlines the proposed mechanistic steps for copper- and palladium-catalyzed C-O bond formation in the synthesis of fluorinated aryl ethers.

| Catalytic System | Proposed Mechanistic Steps | Key Features | Reference(s) |

| Copper-Catalyzed Ullmann Condensation | 1. Formation of a Cu(I)-alkoxide species. 2. Reaction with aryl halide via: a) Oxidative Addition/Reductive Elimination (Cu(I)/Cu(III) cycle). b) Single-Electron Transfer (SET) pathway. c) Iodine Atom Transfer (IAT) pathway. | Ligand and nucleophile dependent mechanism (SET vs. IAT). High temperatures often required. | nih.govorganic-chemistry.org |

| Palladium-Catalyzed Cross-Coupling | 1. Oxidative Addition: Pd(0) adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex. 2. Ligand Exchange/Alkoxide Formation: The halide on the Pd(II) complex is replaced by the trifluoroethoxide. 3. Reductive Elimination: The Ar-O-CF2CF3 bond is formed, regenerating the Pd(0) catalyst. | Follows a classical Pd(0)/Pd(II) catalytic cycle. Milder reaction conditions compared to Ullmann. Putative intermediates have been isolated and studied. | mit.edunih.gov |

Reactivity and Reaction Pathways of 4 2,2,2 Trifluoroethoxy Toluene

Electrophilic Aromatic Substitution (EAS) on the 4-(2,2,2-Trifluoroethoxy)toluene Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.org The outcome of such reactions with this compound is determined by the interplay of the activating methyl group and the deactivating trifluoroethoxy group.

The trifluoroethoxy group (-OCH₂CF₃) is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.com This electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene (B151609). wikipedia.orgyoutube.com In contrast, the methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring. wikipedia.orgcerritos.edu

The table below summarizes the expected directing effects of the substituents on this compound.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -CH₃ | Electron-donating (Inductive) | Activating | ortho, para |

| -OCH₂CF₃ | Electron-withdrawing (Inductive) | Deactivating | meta |

The mechanism of EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comnih.gov This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The stability of this intermediate is crucial in determining the reaction rate and the position of substitution.

In the case of this compound, electrophilic attack at the positions ortho to the methyl group is favored because the positive charge in the resulting sigma complex can be delocalized onto the carbon bearing the electron-donating methyl group, which provides stabilization through an inductive effect. libretexts.org Attack at the para position relative to the methyl group is blocked by the trifluoroethoxy group.

Attack at the positions meta to the methyl group (and ortho to the trifluoroethoxy group) would place the positive charge adjacent to the electron-withdrawing trifluoroethoxy group, which would be destabilizing. libretexts.org Therefore, substitution at these positions is less favored. The final step of the mechanism involves the loss of a proton from the sigma complex to restore the aromaticity of the ring. masterorganicchemistry.comminia.edu.eg

Nucleophilic Aromatic Substitution (SNAr) Potential and Reactivity Enhancement

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can make nucleophilic aromatic substitution (SNAr) possible. wikipedia.orgnumberanalytics.com

The trifluoroethoxy group, being strongly electron-withdrawing, can activate the aromatic ring for SNAr. numberanalytics.combyjus.com This activation occurs because the electron-withdrawing group helps to stabilize the negative charge of the intermediate formed during the reaction. byjus.compressbooks.pub For SNAr to occur, a good leaving group, such as a halide, must also be present on the ring, typically at a position ortho or para to the electron-withdrawing group. wikipedia.orgpressbooks.pub In this compound itself, there is no suitable leaving group for a typical SNAr reaction. However, if a halogen were introduced onto the ring, the trifluoroethoxy group would enhance the ring's susceptibility to nucleophilic attack. numberanalytics.com

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. pressbooks.pubnih.gov In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The negative charge in this complex is delocalized over the aromatic ring and is further stabilized by any electron-withdrawing groups present. masterorganicchemistry.comyoutube.com

The presence of the electron-withdrawing trifluoroethoxy group at a position ortho or para to the leaving group would effectively stabilize the Meisenheimer complex through resonance. byjus.compressbooks.pub The second step of the reaction involves the departure of the leaving group, which restores the aromaticity of the ring and yields the substitution product. pressbooks.pub Computational studies have also suggested the possibility of concerted SNAr mechanisms in some systems, where bond formation and bond breaking occur in a single step, bypassing a distinct Meisenheimer intermediate. strath.ac.uk

Functionalization and Derivatization Strategies for this compound

The reactivity patterns discussed above allow for various functionalization and derivatization strategies for this compound.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to introduce functional groups primarily at the positions ortho to the methyl group. cerritos.edumasterorganicchemistry.com For instance, nitration with a mixture of nitric and sulfuric acids would likely yield 2-nitro-4-(2,2,2-trifluoroethoxy)toluene. cerritos.edu

Further derivatization could then be achieved. For example, the nitro group could be reduced to an amino group, providing a handle for a wide range of subsequent reactions. nih.gov The introduction of a halogen via EAS would create a substrate suitable for SNAr reactions or for cross-coupling reactions catalyzed by transition metals.

The benzylic methyl group also offers a site for functionalization through radical reactions. researchgate.netnih.gov For example, oxidation could convert the methyl group to a carboxylic acid, or benzylic bromination could introduce a bromine atom, which can then be displaced by various nucleophiles. Tandem reactions involving ethylene (B1197577) oligomerization followed by a Friedel-Crafts addition to toluene (B28343) have also been reported as a method for creating toluene-end-functionalized oligomers. mdpi.com

The following table outlines potential derivatization pathways for this compound.

| Reaction Type | Reagents | Expected Product(s) |

| Nitration (EAS) | HNO₃, H₂SO₄ | 2-Nitro-4-(2,2,2-trifluoroethoxy)toluene |

| Halogenation (EAS) | Br₂, FeBr₃ | 2-Bromo-4-(2,2,2-trifluoroethoxy)toluene |

| Benzylic Oxidation | KMnO₄ or other oxidizing agents | 4-(2,2,2-Trifluoroethoxy)benzoic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light | 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene |

Influence of the 2,2,2 Trifluoroethoxy Moiety on Molecular Properties and Bioactivity

Electronic and Steric Effects of the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group exerts distinct electronic and steric effects that can significantly alter the properties of a parent molecule like toluene (B28343). The high electronegativity of the three fluorine atoms creates a strong dipole moment within the trifluoroethoxy moiety, making it a potent electron-withdrawing group through inductive effects. This electron-withdrawing nature can influence the reactivity of the aromatic ring and the acidity or basicity of nearby functional groups. u-tokyo.ac.jp

From a steric perspective, the trifluoroethoxy group is considerably bulkier than a methoxy (B1213986) or ethoxy group. This increased steric hindrance can influence a molecule's ability to fit into the binding pocket of a receptor or enzyme. youtube.commasterorganicchemistry.comyoutube.comyoutube.comreddit.com The size and shape of a substituent are critical determinants of its biological activity, and the trifluoroethoxy group offers a unique combination of size and electronic properties that can be exploited in drug design. youtube.commasterorganicchemistry.comyoutube.comyoutube.comreddit.com

Table 1: Comparison of Steric and Electronic Properties of Alkoxy and Trifluoroalkoxy Groups (General Trends)

| Substituent | Electronic Effect | Steric Bulk |

|---|---|---|

| Methoxy (-OCH₃) | Weakly electron-donating | Small |

| Ethoxy (-OCH₂CH₃) | Weakly electron-donating | Moderate |

| 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | Strongly electron-withdrawing | Large |

This table presents general trends and not specific quantitative data for 4-(2,2,2-Trifluoroethoxy)toluene.

Impact on Lipophilicity and Membrane Permeability in Biological Systems

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine atoms generally increases lipophilicity. While no experimental logP value for this compound is available, a calculated XLogP3 value of 2.7 is reported for the structurally related compound 4-amino-2-(2,2,2-trifluoroethoxy)toluene. nih.gov This suggests that the trifluoroethoxy group contributes significantly to the lipophilicity of the molecule.

Increased lipophilicity can enhance the ability of a compound to cross biological membranes, a crucial step for reaching its intracellular target. nih.govnih.gov However, an optimal range of lipophilicity is often desired, as excessively high values can lead to poor aqueous solubility and increased metabolic clearance. nih.gov The trifluoroethoxy group provides a means to fine-tune the lipophilicity of a molecule to achieve the desired balance for optimal pharmacokinetic properties. nih.govinformahealthcare.comsci-hub.se

Table 2: Calculated Lipophilicity of a Related Compound

| Compound | Calculated logP (XLogP3) |

|---|---|

| 4-Amino-2-(2,2,2-trifluoroethoxy)toluene | 2.7. nih.gov |

Note: This data is for a structurally similar compound and not this compound.

Modulation of Metabolic Stability and Pharmacokinetic Profile

One of the most significant advantages of incorporating fluorinated moieties like the 2,2,2-trifluoroethoxy group into drug candidates is the potential for increased metabolic stability. princeton.edu The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) family. youtube.com Alkoxy groups, particularly methoxy and ethoxy groups, are often susceptible to O-dealkylation, a common metabolic pathway. By replacing these with a trifluoroethoxy group, this metabolic vulnerability can be blocked, leading to a longer half-life and improved pharmacokinetic profile of the drug. informahealthcare.comsci-hub.seprinceton.edu

While specific metabolic data for this compound is not available, the general principle of increased metabolic stability for fluorinated ethers is well-established in medicinal chemistry. This enhanced stability can lead to lower clearance rates and increased bioavailability, allowing for less frequent dosing and a more consistent therapeutic effect. nih.govnih.gov

Conformational Analysis and Intermolecular Interactions Mediated by the Trifluoroethoxy Group

The conformation of a molecule, or its three-dimensional shape, is crucial for its interaction with biological targets. The trifluoroethoxy group can influence the preferred conformation of the molecule due to its steric bulk and electronic properties. researchgate.net The rotational barrier around the Ar-O-CH₂-CF₃ bonds will determine the spatial orientation of the trifluoroethoxy group relative to the toluene ring. This conformation can affect how the molecule presents its binding epitopes to a receptor. researchgate.netresearchgate.netmdpi.com

The fluorine atoms of the trifluoroethoxy group are weak hydrogen bond acceptors and can participate in various non-covalent interactions, including dipole-dipole interactions and halogen bonds. nih.gov These interactions can contribute to the binding affinity of the molecule to its target protein. The ability of the trifluoroethoxy group to engage in these interactions, combined with its influence on molecular conformation, makes it a valuable tool for optimizing ligand-receptor binding. nih.gov

Bioisosteric Replacement Studies: Trifluoroethoxy vs. Other Ethers

Bioisosterism, the replacement of one functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a fundamental strategy in drug design. princeton.eduestranky.sk The 2,2,2-trifluoroethoxy group is often considered a bioisostere of the methoxy group. chemrxiv.org This replacement can be strategically employed to improve a compound's properties while maintaining or enhancing its desired biological activity.

The primary motivations for replacing a methoxy group with a trifluoroethoxy group include:

Increased Metabolic Stability: As discussed, the trifluoroethoxy group is more resistant to oxidative metabolism. informahealthcare.comsci-hub.seprinceton.edu

Modulation of Lipophilicity: The trifluoroethoxy group significantly increases lipophilicity compared to a methoxy group. chemrxiv.org

Altered Electronic Properties: The electron-withdrawing nature of the trifluoroethoxy group contrasts with the electron-donating character of the methoxy group, which can be used to fine-tune electronic interactions with the target. chemrxiv.org

Modified Conformation: The larger steric profile of the trifluoroethoxy group can alter the molecule's preferred conformation. researchgate.net

Numerous studies have demonstrated the successful application of this bioisosteric replacement in optimizing lead compounds, resulting in improved potency, selectivity, and pharmacokinetic profiles. u-tokyo.ac.jpnih.govinformahealthcare.comsci-hub.se

Table 3: Comparison of Properties for Bioisosteric Replacement

| Property | Methoxy (-OCH₃) | 2,2,2-Trifluoroethoxy (-OCH₂CF₃) | Rationale for Replacement |

|---|---|---|---|

| Metabolic Stability | Susceptible to O-dealkylation | Resistant to O-dealkylation | Improve pharmacokinetic profile |

| Lipophilicity (logP) | Lower | Higher | Enhance membrane permeability |

| Electronic Effect | Electron-donating | Electron-withdrawing | Modulate target interactions |

| Steric Bulk | Smaller | Larger | Influence conformation and binding |

Applications in Medicinal Chemistry and Pharmaceutical Research

4-(2,2,2-Trifluoroethoxy)toluene as a Versatile Building Block in Drug Discovery

In the field of drug discovery and development, the use of fluorinated building blocks is a dominant approach. nih.gov These pre-functionalized molecules provide a straightforward pathway to introduce fluorine or fluoroalkyl groups into more complex structures, a strategy often preferred over late-stage fluorination. nih.gov The compound this compound is an example of such a building block, offering a readily available source of the 4-(trifluoroethoxy)phenyl moiety.

The strategic incorporation of organofluorine groups is crucial for optimizing lead compounds. nih.gov Fluorinated building blocks must be compatible with a variety of chemical transformations and functional groups commonly employed in medicinal chemistry. nih.gov The synthesis of novel therapeutic agents often relies on the availability of such versatile starting materials to create libraries of compounds for screening. For instance, derivatives of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, which shares the trifluoroethoxy functional group, are utilized in the synthesis of various pharmaceutical compounds. cas.org The development of new synthetic methodologies continues to expand the toolbox available to medicinal chemists, enabling the creation of increasingly complex and effective fluorinated drug candidates. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Trifluoroethoxy Derivatives in Lead Optimization

Structure-activity relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. mdpi.comnih.govfrontiersin.orgmdpi.com By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, medicinal chemists can identify the key molecular features responsible for its therapeutic effects.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling of Trifluoroethoxy-Containing Drug Candidates

The incorporation of the trifluoroethoxy group into drug candidates can significantly modulate their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This is largely attributed to the high electronegativity of the fluorine atoms, which can alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov

Influence on Pharmacokinetic Properties:

The trifluoroethoxy moiety can enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism. nih.gov The strong carbon-fluorine bond is resistant to enzymatic cleavage, thereby preventing metabolic degradation at that position and increasing the drug's half-life. mdpi.com Furthermore, the lipophilicity imparted by the trifluoroethoxy group can improve a drug's ability to cross cellular membranes, which is a critical factor for oral bioavailability and distribution to target tissues, including the central nervous system. mdpi.comnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Bioavailability | ~90-95% | High oral absorption, not significantly affected by food. |

| Protein Binding | ~40% | Low potential for drug-drug interactions based on protein binding displacement. nih.gov |

| Metabolism | Primarily hepatic, involving meta-O-dealkylation and its lactam conjugate. | The trifluoroethoxy groups are not the primary sites of metabolism, contributing to the drug's stability. |

| Half-life | 12-27 hours | Allows for twice-daily dosing. nih.gov |

| Excretion | ~30% unchanged in urine. nih.gov | Both renal and hepatic clearance are important. |

Influence on Pharmacodynamic Properties:

The electron-withdrawing nature of the trifluoroethoxy group can influence the acidity or basicity of nearby functional groups, which can in turn affect how a drug molecule interacts with its biological target. mdpi.com This can lead to enhanced binding affinity and potency. For instance, the trifluoromethyl group, which shares similar electronic properties, has been shown to improve the binding affinity of drug candidates to their target receptors. mdpi.com In the case of Flecainide, its electrophysiological effects as a Class IC antiarrhythmic are a direct consequence of its chemical structure, including the trifluoroethoxy moieties, which contribute to its potent blockade of cardiac sodium channels. nih.gov

Applications in Positron Emission Tomography (PET) Radiotracer Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in vivo. wikipedia.orgnih.gov The development of novel PET radiotracers is a critical area of research in diagnostics and drug development. The incorporation of fluorine-18 (¹⁸F), a positron-emitting isotope with a favorable half-life of 109.8 minutes, is a common strategy in the design of PET radiotracers. nih.gov The 2,2,2-trifluoroethoxy group can be labeled with ¹⁸F to create PET tracers for a variety of biological targets.

The synthesis of ¹⁸F-labeled trifluoroethoxy-containing compounds often involves nucleophilic substitution reactions where [¹⁸F]fluoride is introduced into a suitable precursor molecule. acs.org This allows for the preparation of radiotracers with high molar activity, which is crucial for sensitive PET imaging. researchgate.net

One significant application is in the imaging of cyclooxygenase-1 (COX-1), an enzyme implicated in neuroinflammation. acs.orgresearchgate.net The PET radioligand [¹¹C]PS13, which contains a 2,2,2-trifluoroethoxy group, has been successfully used for imaging COX-1 in the brain. acs.org To leverage the longer half-life of fluorine-18, an ¹⁸F-labeled version, [¹⁸F]PS13, was developed. acs.orgresearchgate.net

| Radiotracer | Target | Application | Reference |

|---|---|---|---|

| [¹⁸F]PS13 | Cyclooxygenase-1 (COX-1) | Imaging neuroinflammation. acs.orgresearchgate.net | acs.orgresearchgate.net |

| [¹⁸F]Fluoroethoxy Tryptophan Analogues | Amino Acid Transporters (e.g., LAT1) | Tumor imaging. nih.gov | nih.gov |

| [¹⁸F]FETMP | Mitochondrial Membrane Potential | Myocardial perfusion imaging. nih.gov | nih.gov |

Applications in Agrochemical and Materials Science Research

Development of Agrochemically Active Compounds Featuring the Trifluoroethoxy Group

The introduction of fluorinated moieties is a widely recognized strategy in the design of modern agrochemicals to enhance their efficacy, metabolic stability, and bioavailability. While direct applications of 4-(2,2,2-Trifluoroethoxy)toluene in commercialized pesticides are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of new active ingredients.

Research in the field has led to the development of novel compounds where the trifluoroethoxyphenyl group is a key structural component. For instance, a patent application describes the synthesis of complex molecules for mediating protein degradation, which can have applications in controlling biological processes. google.com One such synthesized compound is [4-(2,2,2-trifluoroethoxy)phenyl]methyl N-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]methyl}carbamate. google.com This demonstrates the use of the 4-(2,2,2-trifluoroethoxy)phenylmethyl group as an intermediate in the creation of larger, biologically active molecules.

Furthermore, studies on related structures highlight the importance of trifluoroalkyl groups in herbicidal activity. For example, a series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives have been synthesized and shown to exhibit significant pre-emergence herbicidal effects against both broadleaf and grass weeds. nih.govresearchgate.net One of the lead compounds from this research demonstrated superior herbicidal activity compared to the commercial herbicide metolachlor (B1676510) in field trials. nih.gov

Similarly, research into α-trifluoroanisole derivatives containing phenylpyridine moieties has yielded compounds with potent herbicidal activity. semanticscholar.orgmdpi.comnih.gov These compounds act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a common mode of action for herbicides. semanticscholar.orgmdpi.comnih.gov The trifluoromethoxy group, structurally similar to the trifluoroethoxy group, was found to be beneficial for stable interactions with the target enzyme. semanticscholar.orgnih.gov

The following table summarizes the herbicidal activity of a selected trifluoroethylpyrazole derivative compared to a commercial standard.

| Compound ID | Weeds Controlled | Application Rate (g a.i./ha) | Efficacy | Crop Safety | Reference |

| 11a | Dicotyledonous and monocotyledonous weeds | 150 | Good pre-emergence control | Good safety for maize and rape | nih.gov |

| Metolachlor | Various weeds | Standard commercial rates | Commercial standard | Good safety for maize | nih.gov |

Advanced Materials and Polymers Incorporating Fluorinated Ether Units

In materials science, the incorporation of fluorinated ether units, such as the trifluoroethoxy group, into polymers is a key strategy for developing advanced materials with desirable properties. These properties often include high thermal stability, chemical resistance, low dielectric constants, and specific optical properties. While direct polymerization of this compound may not be common, the synthesis of monomers containing the trifluoroethoxyphenyl moiety is a critical step in creating high-performance polymers like polyimides and poly(ether imide)s.

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical properties. Research has shown that the introduction of trifluoromethyl groups into the polymer backbone can enhance solubility, optical transparency, and lower the dielectric constant and moisture absorption compared to non-fluorinated analogues. These characteristics are highly sought after in the microelectronics industry for applications such as insulating layers and flexible substrates.

Poly(ether imide)s (PEIs) synthesized from fluorinated diamines are another important class of materials. A conventional two-step process involving the ring-opening polyaddition of a bis(ether anhydride) with various fluorinated diamines, followed by thermal or chemical imidization, yields PEIs with tailored properties. researchgate.net The presence of ether linkages provides flexibility, while the fluorinated groups contribute to the desirable properties mentioned above.

The table below presents selected properties of a series of fluorinated poly(amide-imide)s, demonstrating the impact of fluorination on their thermal and mechanical characteristics.

| Polymer ID | Glass Transition Temperature (Tg, °C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) | Reference |

| PAI-1 | 257 | 99 | 9 | 3.52 | researchgate.net |

| PAI-2 | 266 | 84 | 6 | 3.26 | researchgate.net |

| PAI-3 | 261 | 91 | 7 | 3.38 | researchgate.net |

These data illustrate that the incorporation of fluorinated moieties leads to polymers with high glass transition temperatures, indicating excellent thermal stability, along with robust mechanical properties and low dielectric constants, making them suitable for advanced technological applications.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(2,2,2-Trifluoroethoxy)toluene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the hydrocarbon framework of the molecule.

In the ¹H NMR spectrum, the aromatic protons on the toluene (B28343) ring typically appear as two distinct doublets in the range of δ 7.1-7.3 ppm and δ 6.9-7.0 ppm. This splitting pattern arises from the coupling between adjacent protons on the substituted benzene (B151609) ring. The methyl (CH₃) protons of the toluene moiety characteristically present as a singlet around δ 2.3 ppm. The methylene (B1212753) protons (OCH₂) of the trifluoroethoxy group are observed as a quartet around δ 4.3-4.4 ppm, a result of coupling with the adjacent fluorine atoms of the trifluoromethyl (CF₃) group.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The carbon atoms of the aromatic ring typically resonate in the δ 110-160 ppm region. The methyl carbon appears at approximately δ 20 ppm. The methylene carbon of the trifluoroethoxy group is found further downfield, while the trifluoromethyl carbon exhibits a characteristic quartet due to one-bond coupling with the three fluorine atoms.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.1-7.3 (d) | 130-135 |

| Aromatic CH | 6.9-7.0 (d) | 115-120 |

| Aromatic C-O | N/A | 155-160 |

| Aromatic C-CH₃ | N/A | 130-135 |

| CH₃ | 2.3 (s) | ~20 |

| OCH₂ | 4.3-4.4 (q) | ~65 (q) |

| CF₃ | N/A | ~124 (q) |

(Note: 'd' denotes a doublet, 'q' a quartet, and 's' a singlet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.)

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated organic molecules like this compound. Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range, ¹⁹F NMR provides a clear and unobstructed view of the fluorine environments within the molecule.

For this compound, the ¹⁹F NMR spectrum displays a single triplet centered around δ -74 to -75 ppm (relative to CFCl₃). This triplet arises from the coupling of the three equivalent fluorine atoms of the CF₃ group with the two adjacent protons of the methylene (OCH₂) group. The clean signal and characteristic chemical shift are definitive indicators of the trifluoroethoxy moiety.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₉H₉F₃O), the molecular weight is 190.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 190. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule include:

Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z 175.

Cleavage of the ether bond: This can result in several key fragments. Loss of the trifluoroethoxy group (•OCH₂CF₃) would lead to a p-cresol (B1678582) cation at m/z 107. Alternatively, cleavage can result in the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a common and stable fragment in toluene-containing compounds.

Fragmentation of the trifluoroethoxy group: Loss of a CF₃ radical would result in a fragment at m/z 121.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 190 | [M]⁺ |

| 175 | [M - CH₃]⁺ |

| 121 | [M - CF₃]⁺ |

| 107 | [p-cresol]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Fourier Transform Infrared (FTIR) Spectroscopy in Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.

Key vibrational frequencies include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region.

C-H stretching (aliphatic): The methyl and methylene groups show absorptions in the 3000-2850 cm⁻¹ range.

C=C stretching (aromatic): Characteristic absorptions for the benzene ring appear around 1610 and 1510 cm⁻¹.

C-O-C stretching (ether): A strong, prominent band for the aryl-alkyl ether linkage is expected in the 1250-1000 cm⁻¹ region.

C-F stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ range.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | ~1610, ~1510 |

| Aryl-Alkyl Ether C-O | Stretching | 1250-1000 |

| Trifluoromethyl C-F | Stretching | 1300-1100 (strong) |

Computational Chemistry and in Silico Approaches for 4 2,2,2 Trifluoroethoxy Toluene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing a window into the electronic nature of molecules. Density Functional Theory (DFT) is a prominent method used to determine the electronic structure of compounds like 4-(2,2,2-trifluoroethoxy)toluene. These calculations can predict a variety of molecular properties that are crucial for understanding chemical reactivity.

Detailed Research Findings: DFT calculations, often using hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-31G(d,p), are employed to optimize the molecular geometry of a compound and compute its fundamental electronic properties. epstem.netepstem.net Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. epstem.net

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species, including biological targets. For this compound, the electronegative fluorine and oxygen atoms in the trifluoroethoxy group would be expected to create a region of negative electrostatic potential, influencing its intermolecular interactions.

Other calculated parameters include Mulliken atomic charges, dipole moments, and thermodynamic properties like enthalpy and Gibbs free energy, which provide a comprehensive electronic and energetic profile of the molecule. epstem.netnih.gov These theoretical data points are essential for predicting reaction mechanisms and the stability of potential intermediates. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. epstem.net |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Total Energy | -850 Hartree | The total electronic energy of the molecule in its optimized geometry. |

Molecular Docking and Molecular Dynamics Simulations in Ligand-Target Interactions

To understand how this compound might exert a biological effect, it is crucial to study its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Detailed Research Findings: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com Using software like AutoDock, a molecule such as this compound can be docked into the binding site of a known protein target. For instance, studies on toluene (B28343) have identified potential interactions with proteins like cytochrome P450 enzymes. dtic.mil Docking studies for this compound would similarly explore its binding to metabolic enzymes or other potential off-targets. The results are ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol) and predicts key interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-protein complex. youtube.com Using force fields like CHARMM or GROMOS, MD simulations model the movement of atoms in the complex over time (typically nanoseconds to microseconds). youtube.comtue.nl This allows researchers to assess the stability of the docked pose, observe conformational changes in the protein and ligand, and analyze the persistence of intermolecular interactions. nih.govnih.gov For this compound, MD simulations could reveal how the flexible trifluoroethoxy group orients itself within a binding pocket and how water molecules mediate the interaction. nih.gov

Table 2: Illustrative Molecular Docking and MD Simulation Parameters

| Parameter | Example Value / Method | Purpose |

|---|---|---|

| Molecular Docking | ||

| Software | AutoDock Vina | To predict binding conformation and affinity. nih.gov |

| Target Protein | Cytochrome P450 2E1 (CYP2E1) | A potential metabolic enzyme for aromatic compounds. dtic.mil |

| Binding Affinity | -6.8 kcal/mol | Estimated free energy of binding; a more negative value indicates stronger binding. nih.gov |

| Molecular Dynamics (MD) Simulation | ||

| Software | GROMACS | To simulate the dynamic behavior of the ligand-protein complex. youtube.com |

| Force Field | CHARMM36 | A set of parameters to describe the potential energy of the system. youtube.com |

| Simulation Time | 200 ns | Duration of the simulation to observe atomic motions and interactions. |

| Analysis | RMSD, Hydrogen Bond Analysis | To evaluate the stability of the complex and quantify specific interactions. |

In Silico ADMET Prediction for Fluorinated Compounds

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery and chemical safety. nih.gov In silico tools provide rapid and cost-effective methods to predict these properties. springernature.com

Detailed Research Findings: A variety of computational models, many of which are available as web servers or standalone software (e.g., SwissADME, pkCSM, ADMET Predictor®), are used to predict the ADMET profile of a compound from its chemical structure. nih.gov These tools use quantitative structure-property relationship (QSPR) models, which are statistical models built from large datasets of experimental results. researchgate.net

For fluorinated compounds like this compound, these predictors can estimate key parameters. Absorption properties include human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. Distribution is often assessed by predicting the volume of distribution (VDss) and plasma protein binding. Metabolism predictions identify likely sites of metabolism by cytochrome P450 (CYP) enzymes; for this compound, the aromatic ring and the benzylic methyl group are probable sites. Excretion predictions can estimate total clearance. Finally, Toxicity endpoints such as mutagenicity (Ames test), hERG inhibition (cardiotoxicity), and hepatotoxicity are commonly predicted. nih.gov

Table 3: Illustrative In Silico ADMET Profile for a Fluorinated Aromatic Compound

| ADMET Property | Predicted Parameter | Illustrative Prediction | Implication |

|---|---|---|---|

| Absorption | Human Intestinal Absorption | High | Likely well-absorbed after oral administration. |

| BBB Permeant | Yes | Potential to cross the blood-brain barrier. | |

| Distribution | Plasma Protein Binding | >90% | High binding to plasma proteins, affecting free concentration. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this pathway. | |

| Excretion | Total Clearance | 0.5 L/hr/kg | Predicted rate of removal from the body. |

| Toxicity | Ames Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. |

Computational Toxicology and Mechanism Prediction for Fluorinated Aromatics

Computational toxicology utilizes computer-based models to predict the adverse effects of chemicals on human health and the environment. nih.gov This field is crucial for prioritizing chemicals for further testing and for understanding their mechanisms of toxicity. nih.govresearchgate.net

Detailed Research Findings: The toxic potential of a fluorinated aromatic compound like this compound can be assessed using several computational approaches. Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate chemical structures with toxicological endpoints. toxicology.org These models are trained on large databases of toxicity data and can predict outcomes like carcinogenicity, genotoxicity, and skin sensitization. toxicology.org

Another powerful approach is the use of knowledge-based expert systems, such as Derek Nexus. These systems contain a database of "structural alerts" or "toxicophores"—molecular substructures known to be associated with specific types of toxicity. nih.gov When a query molecule like this compound is analyzed, the software identifies any present toxicophores and provides a qualitative likelihood of toxicity (e.g., plausible, probable). nih.gov For a fluorinated aromatic, alerts could be related to the potential for metabolic activation of the aromatic ring to form reactive intermediates like epoxides or quinones.

These tools help in hypothesizing the mechanism of toxicity. For example, if a compound is predicted to be a substrate for a specific CYP enzyme and also contains a structural alert for reactive metabolite formation, a plausible toxicity mechanism would involve metabolic activation leading to covalent binding with cellular macromolecules.

Table 4: Illustrative Computational Toxicology Assessment for a Fluorinated Aromatic

| Toxicological Endpoint | Prediction Method | Illustrative Result | Interpretation |

|---|---|---|---|

| Mutagenicity | SAR / QSAR Model | Negative | Low likelihood of causing genetic mutations. |

| Carcinogenicity | SAR / QSAR Model | Equivocal | Insufficient data or conflicting alerts to make a firm prediction. |

| Skin Sensitization | Knowledge-Based System (e.g., Derek Nexus) | Plausible | The molecule contains structural features that have been associated with skin sensitization. |

| Hepatotoxicity | Knowledge-Based System (e.g., Derek Nexus) | Plausible | Alerts for potential formation of reactive metabolites in the liver. nih.gov |

Environmental Fate and Toxicological Mechanisms of Trifluoroethoxy Compounds

Biodegradation and Biotransformation Pathways of Fluorinated Aromatics

The biodegradation of aromatic compounds is a critical process in their environmental removal. For substituted toluenes, microbial degradation can initiate through two primary pathways: oxidation of the methyl group or oxidation of the aromatic ring. nih.govnih.govwur.nl In the case of 4-(2,2,2-Trifluoroethoxy)toluene, the presence of the trifluoroethoxy group is expected to significantly influence these pathways.

Bacterial degradation of toluene (B28343) and its derivatives often involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. nih.govresearchgate.net These catechols are then subject to ring cleavage. Alternatively, monooxygenase enzymes can oxidize the methyl group to form a benzyl (B1604629) alcohol, which is subsequently oxidized to a benzaldehyde (B42025) and then to a benzoic acid. nih.govnih.gov For instance, a Pseudomonas sp. strain has been shown to degrade 4-nitrotoluene (B166481) by initial oxidation of the methyl group. nih.gov

The fluorine atoms in the trifluoroethoxy group, due to their high electronegativity, can make the compound more resistant to metabolism. researchgate.net Fluorinated aromatic compounds are generally more resistant to defluorination by cytochrome P450 enzymes. researchgate.net However, biotransformation is still possible. Studies on fluorinated benzoates by Pseudomonas putida have shown that while the compounds are metabolized, the process can sometimes lead to the release of fluoride (B91410) ions, indicating C-F bond cleavage, though this is often a slow or incomplete process. core.ac.uk The metabolism of fluorinated ethers can be influenced by the stability conferred by the C-F bonds, but breakdown can occur. researchgate.netnih.gov For example, the trifluoromethoxy group (-OCF3), which is structurally related to the trifluoroethoxy group, is often used in pharmaceuticals to enhance metabolic stability compared to a standard methoxy (B1213986) group (-OCH3). nih.govmdpi.com

Mechanistic Insights into the Toxicity of Fluorinated Compounds

The mechanisms through which fluorinated compounds exert toxicity are varied and complex, often stemming from the unique chemical properties imparted by fluorine.

Fluorinated compounds can interfere with crucial biological systems. A significant area of concern is their impact on the endocrine system, particularly thyroid function. nih.govnih.govyoutube.com Exposure to certain per- and polyfluoroalkyl substances (PFAS) has been associated with alterations in thyroid hormone levels, including thyroxine (T4), triiodothyronine (T3), and thyroid-stimulating hormone (TSH). nih.gov The proposed mechanisms for this disruption are multifaceted and can include:

Inhibition of iodine uptake by the thyroid gland. youtube.com

Inhibition of thyroperoxidase (TPO), a key enzyme in thyroid hormone synthesis. youtube.com

Interference with the transport of thyroid hormones in the blood.

Altering the metabolism and degradation rate of thyroid hormones. youtube.com

Animal studies have shown that exposure to some PFAS can lead to hypertrophy of thyroid follicular cells and decreased concentrations of circulating thyroid hormones. wpmucdn.com

Fluoride ions, which can be released from the metabolism of some fluorinated compounds, are known to affect calcium homeostasis. nih.gov Fluoride can regulate the expression of parathyroid hormone (PTH), PTH-related peptide (PTHrP), and the calcium-sensing receptor (CaSR). nih.gov Studies have shown that fluoride exposure can lead to changes in ionized calcium concentrations both in cell cultures and in animal models. nih.gov This disruption of calcium balance can have wide-ranging effects on cellular signaling and physiological processes.

The strong electronegativity of fluorine can alter the electronic properties of a molecule, making it a potent inhibitor of various enzymes. researchgate.netresearchgate.net Fluorinated compounds can act as mechanism-based inhibitors or form stable "transition state analogue" complexes with enzymes, effectively blocking their catalytic activity. nih.gov

A key target for many foreign compounds is the cytochrome P450 (CYP450) family of enzymes, which are central to drug and xenobiotic metabolism. The introduction of fluorine, such as in a trifluoroethoxy group, is a common strategy in drug design to block metabolically labile positions and increase a drug's metabolic stability and half-life. researchgate.netmdpi.com This increased stability implies a direct interaction with, and often inhibition of, metabolic enzymes. researchgate.net

Furthermore, the presence of fluorine can alter a molecule's acidity or basicity and its conformational preferences, which can significantly affect its binding affinity to biological targets like receptors and enzymes. nih.gov For example, fluoroacetic acid, a toxic metabolite of some fluorinated compounds, inhibits the enzyme aconitase in the Krebs cycle, leading to a shutdown of cellular energy production. nih.gov While not directly related to this compound, this illustrates a powerful mechanism of toxicity for fluorinated metabolites.

A significant concern regarding the environmental fate of complex fluorinated molecules is their potential to break down into other persistent and potentially toxic substances. The degradation of the parent compound does not necessarily mean its complete mineralization to harmless components like carbon dioxide and water.

For compounds containing a trifluoroethoxy group, degradation processes targeting the aromatic ring or the ether linkage could lead to the release of trifluoroethanol or other trifluoroethyl-containing fragments. More significantly, further oxidation can lead to the formation of trifluoroacetic acid (TFA). unep.org TFA is a highly persistent and mobile compound that is now found ubiquitously in the environment, including in rainwater and drinking water, largely as a breakdown product of other fluorinated chemicals. nih.govunep.org

Studies on the decomposition of fluorinated ethers, such as bis(2,2,2-trifluoroethyl) ether (BTFE), have shown that they can break down to form smaller, still-fluorinated fragments containing -CF3 and -CF2- moieties, as well as inorganic fluoride (LiF in the specific study's context). nsf.govresearchgate.net Similarly, research on per- and polyfluoroalkyl ether acids indicates that while some can be oxidized, many are highly stable and represent terminal degradation products. nih.govnih.gov This suggests that the environmental transformation of this compound could generate a cascade of other persistent fluorinated substances.

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research into 4-(2,2,2-Trifluoroethoxy)toluene and related trifluoroethoxylated aromatic compounds has primarily focused on their synthesis and utility as intermediates in the creation of more complex molecules. The introduction of the trifluoroethoxy group onto a toluene (B28343) backbone imparts unique physicochemical properties, such as increased metabolic stability, lipophilicity, and altered electronic characteristics, which are highly desirable in medicinal chemistry and materials science. chinesechemsoc.orgoup.com

Table 1: Key Physicochemical Properties Influenced by Trifluoroethoxylation

| Property | Influence of the Trifluoroethoxy Group | Scientific Rationale |

|---|---|---|

| Metabolic Stability | Increased | The strong carbon-fluorine bond resists metabolic degradation. chinesechemsoc.org |

| Lipophilicity | Enhanced | The fluorine atoms increase the compound's affinity for lipid environments. oup.com |

| Binding Affinity | Potentially Increased | The trifluoromethyl group can enhance interactions with biological targets. oup.com |

| Bioavailability | Potentially Improved | Altered lipophilicity and metabolic stability can lead to better absorption and distribution. oup.combenthamdirect.com |

Emerging Trends in Organofluorine Chemistry Relevant to this compound

The field of organofluorine chemistry is dynamic, with several emerging trends that could significantly impact the future research and application of this compound. numberanalytics.com A major focus is the development of more sustainable and environmentally friendly fluorination methods. numberanalytics.com This includes the use of electrochemical and photochemical techniques to reduce reliance on harsh and toxic fluorinating agents. numberanalytics.com

Another significant trend is the increasing use of fluorinated compounds in advanced materials. numberanalytics.comresearchgate.net Fluoropolymers and fluorinated small molecules are being explored for applications in energy storage and conversion, such as in lithium-ion batteries and fuel cells, due to their thermal stability and chemical inertness. numberanalytics.comnumberanalytics.com The unique properties of this compound could make it a valuable candidate for incorporation into novel polymers or as a component in electrolyte formulations.

Furthermore, the development of new and more efficient catalytic systems for the introduction of fluorine and fluoroalkyl groups is a hot topic in organofluorine synthesis. chinesechemsoc.orgoup.com These advancements could lead to more efficient and selective syntheses of this compound and its derivatives, opening up new avenues for their use.

Table 2: Emerging Trends in Organofluorine Chemistry

| Trend | Description | Potential Relevance to this compound |

|---|---|---|

| Green Fluorination | Development of sustainable synthesis methods like electrochemical and photochemical fluorination. numberanalytics.comnumberanalytics.com | More environmentally friendly and efficient production methods. |

| Advanced Materials | Use of fluorinated compounds in energy storage, electronics, and biomaterials. numberanalytics.comresearchgate.netman.ac.uk | Potential application in the development of new polymers, coatings, and electrolytes. |

| Novel Catalysis | Creation of more efficient and selective catalysts for fluorination reactions. chinesechemsoc.orgoup.com | Improved synthesis of the compound and its derivatives with higher yields and purity. |

| Biocatalysis | Utilization of enzymes for fluorination reactions, offering high stereoselectivity. numberanalytics.comnih.gov | Potential for creating chiral derivatives for pharmaceutical applications. |

Unexplored Applications and Research Opportunities

While the primary utility of this compound has been as a synthetic intermediate, numerous potential applications remain unexplored. Its unique combination of an aromatic ring and a trifluoroethoxy group suggests possibilities in several advanced fields.

In materials science, it could be investigated as a monomer or an additive in the synthesis of fluorinated polymers with tailored properties such as high thermal stability, chemical resistance, and specific optical or dielectric properties. researchgate.netman.ac.uk Such materials could find use in aerospace, electronics, and specialized coatings. numberanalytics.com

In medicinal chemistry, beyond its role as a building block, the compound itself or its simple derivatives could be screened for biological activity. The trifluoroethoxy group is a known pharmacophore that can enhance the efficacy of bioactive molecules. numberanalytics.combenthamdirect.com Systematic screening of this compound and related structures against various biological targets could uncover novel therapeutic leads.

Another area of opportunity lies in the development of fluorinated liquid crystals. The introduction of the trifluoroethoxy group can influence the mesomorphic properties of aromatic compounds, potentially leading to new materials for display technologies.

Finally, its potential as a solvent or a component in solvent mixtures for specific chemical reactions or extractions, particularly those involving other fluorinated compounds, is an area worthy of investigation.

Interdisciplinary Research Needs in Fluorinated Compound Science

The full potential of this compound and other fluorinated compounds can only be realized through concerted interdisciplinary research efforts. The complexity of fluorinated systems necessitates collaboration between various scientific disciplines.

Chemistry and Materials Science: Synthetic chemists are needed to develop novel and efficient routes to this compound and its derivatives, while materials scientists can explore their incorporation into advanced polymers, composites, and electronic materials. nih.govacs.org

Chemistry and Biology/Medicine: A strong interface between synthetic chemists and researchers in medicinal chemistry, chemical biology, and pharmacology is crucial for the design, synthesis, and biological evaluation of new drug candidates derived from or containing the 4-(2,2,2-trifluoroethoxy)phenyl moiety. benthamdirect.comnih.gov